4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate
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Overview
Description
4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by its unique structure, which includes an ethylphenyl group and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate typically involves the esterification of 4-ethylphenol with benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-ethylphenol and benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a suitable base.
Major Products Formed
Hydrolysis: 4-Ethylphenol and benzoic acid.
Reduction: 4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzyl alcohol.
Substitution: Various substituted benzoates depending on the substituent used.
Scientific Research Applications
4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which can then exert their effects on various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethylphenyl benzoate
- 4-Ethylphenyl acetate
- 4-Ethylphenyl propionate
Uniqueness
4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the ethylphenyl group and the benzoate ester makes it particularly suitable for certain applications, such as in the synthesis of complex organic molecules and in the formulation of fragrances and flavorings
Properties
CAS No. |
33533-61-8 |
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Molecular Formula |
C18H17O4- |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[1-(4-ethylphenyl)ethoxycarbonyl]benzoate |
InChI |
InChI=1S/C18H18O4/c1-3-13-4-6-14(7-5-13)12(2)22-18(21)16-10-8-15(9-11-16)17(19)20/h4-12H,3H2,1-2H3,(H,19,20)/p-1 |
InChI Key |
FPODIHDTQFYWLT-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)OC(=O)C2=CC=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
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